Cas no 954651-82-2 (N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide)

N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a propanamide side chain. This structure confers potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly for compounds targeting neurological or inflammatory pathways. The presence of the methoxy group enhances solubility and bioavailability, while the amide linkage offers stability under physiological conditions. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically characterized by high purity and consistent performance in synthetic applications, ensuring reliability in research and development processes.
N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide structure
954651-82-2 structure
Product Name:N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide
CAS No:954651-82-2
MF:C15H20N2O3
MW:276.330904006958
CID:6327740
PubChem ID:16918335
Update Time:2025-06-27

N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide
    • 954651-82-2
    • AKOS024643554
    • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide
    • N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propanamide
    • F2370-0154
    • N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide
    • Inchi: 1S/C15H20N2O3/c1-3-14(18)16-9-11-8-15(19)17(10-11)12-4-6-13(20-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,18)
    • InChI Key: RMYUBVCIEYLRFZ-UHFFFAOYSA-N
    • SMILES: O=C1CC(CNC(CC)=O)CN1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 276.14739250g/mol
  • Monoisotopic Mass: 276.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 58.6Ų

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Additional information on N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide

Professional Introduction to N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide (CAS No. 954651-82-2)

N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide, identified by its CAS number 954651-82-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a pyrrolidinone core and an amide functional group suggests a high degree of versatility, making it a candidate for further exploration in drug discovery.

The structural motif of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide encompasses several key pharmacophoric elements that are often exploited in medicinal chemistry. The 4-methoxyphenyl moiety, in particular, is known for its ability to modulate biological pathways through interactions with various enzymes and receptors. This aromatic ring system, coupled with the oxygen atom at the 5-position of the pyrrolidinone ring, contributes to the compound's overall pharmacological profile. The amide linkage not only provides stability to the molecule but also serves as a pivot point for further chemical modifications.

In recent years, there has been a surge in research focused on developing small molecules that can interact with biological targets in novel ways. N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide fits into this paradigm due to its unique structural features. Studies have indicated that compounds with similar scaffolds exhibit promising activity against a range of diseases, including neurological disorders and inflammatory conditions. The pyrrolidinone ring, in particular, has been identified as a key structural element in several bioactive molecules, suggesting that N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide may possess similar therapeutic potential.

The synthesis of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide involves a series of well-defined chemical transformations that highlight the synthetic prowess required to construct such complex molecules. The process typically begins with the preparation of the pyrrolidinone core, followed by functionalization at the 3-position to introduce the propylamidine group. Subsequent methylation at the 5-position and methoxylation at the phenyl ring complete the synthesis. Each step in this process is meticulously optimized to ensure high yield and purity, underscoring the importance of robust synthetic methodologies in pharmaceutical research.

The pharmacological evaluation of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide has revealed several intriguing properties. In vitro studies have demonstrated its ability to inhibit specific enzymes associated with disease pathways, suggesting potential therapeutic benefits. For instance, preliminary data indicate that this compound may interfere with inflammatory cascades by modulating key signaling molecules. Additionally, its interaction with receptors involved in neurotransmission has been explored, opening avenues for research into neurological disorders.

The molecular interactions governing the activity of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide are complex and multifaceted. Computational studies have been instrumental in elucidating these interactions at an atomic level. Molecular docking simulations have shown that this compound can bind effectively to target proteins with high affinity. The precise alignment of its pharmacophoric elements within the binding site is critical for its biological activity. These insights have guided further optimization efforts aimed at enhancing potency and selectivity.

The development of novel drug candidates often involves iterative cycles of synthesis and evaluation. N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide serves as an excellent example of how structural modifications can lead to significant improvements in pharmacological properties. By systematically altering various functional groups within its framework, researchers can fine-tune its activity against specific targets. This approach underscores the importance of structural diversity in drug discovery and highlights the potential of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}propanamide as a lead compound.

The future prospects for N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ymlmethyl}propanamide are promising, given its unique structural features and demonstrated biological activity. Further research is warranted to explore its potential applications in clinical settings. Preclinical studies are essential for evaluating its safety profile and efficacy before moving into human trials. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.

In conclusion, N-{1-(4-methoxyphenyl)-5oxopyrrolidin-3ymethyl}propanamide (CAS No.954651-82-2) represents a significant advancement in pharmaceutical chemistry. Its complex structure and versatile pharmacological properties make it a valuable candidate for further exploration in drug discovery. As research continues to uncover new therapeutic applications for this compound, it holds great promise for addressing unmet medical needs and improving patient outcomes.

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